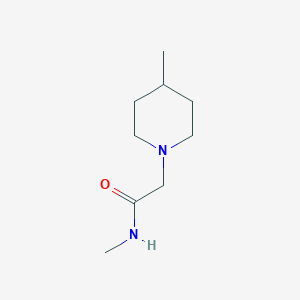

N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-(4-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8-3-5-11(6-4-8)7-9(12)10-2/h8H,3-7H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSITFWMUQEBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-2-(4-methylpiperidin-1-yl)acetamide

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of N-methyl-2-(4-methylpiperidin-1-yl)acetamide. It provides field-proven insights and detailed methodologies grounded in established chemical principles.

Introduction and Strategic Importance

This compound (CAS No. 1071400-91-3) is a disubstituted acetamide featuring a 4-methylpiperidine moiety.[1] While not a widely commercialized compound in its own right, its structure represents a confluence of two key pharmacophores frequently utilized in medicinal chemistry: the piperidine ring and the N-methylacetamide group.

The piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and approved drugs. Its inclusion often imparts favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[2] The N-methylacetamide functional group serves as a versatile linker and a stable amide bond that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The strategic value of this molecule, therefore, lies in its potential as a versatile building block for the synthesis of more complex molecules in drug discovery programs.[2] This guide provides the foundational knowledge required to synthesize, purify, and characterize this compound for further research and development.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The structural features of this compound—specifically the tertiary amine within the piperidine ring and the secondary amide—confer a degree of polarity and the capacity for hydrogen bonding, suggesting moderate solubility in polar solvents.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene |

| CAS Number | 1071400-91-3 | [1] |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | [1] |

| Computed logP | 0.4643 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Purification

The synthesis of this compound is most logically achieved via nucleophilic substitution. The strategy involves the alkylation of 4-methylpiperidine with a suitable 2-carbon electrophile already containing the N-methylamide functionality. This approach is efficient and relies on a well-established and robust reaction mechanism.

Synthetic Strategy and Retrosynthesis

The most direct synthetic route involves the reaction between 4-methylpiperidine and 2-chloro-N-methylacetamide. In this S_N2 reaction, the secondary amine of the 4-methylpiperidine acts as the nucleophile, displacing the chloride from the α-carbon of the acetamide. The inclusion of a non-nucleophilic base is critical to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of the title compound. The causality behind experimental choices is highlighted: potassium carbonate is chosen as an inexpensive and moderately strong base, sufficient to scavenge HCl without promoting significant side reactions. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, effectively solvating the reagents and intermediates.

Materials:

-

4-Methylpiperidine

-

2-chloro-N-methylacetamide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per mmol of 4-methylpiperidine).

-

Reagent Addition: While stirring the suspension, add 2-chloro-N-methylacetamide (1.05 eq) portion-wise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x). The aqueous washes remove any remaining inorganic salts and highly polar impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Workflow for Synthesis and Purification

Purification

The crude product is typically purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, potentially with a small percentage of methanol or triethylamine to prevent peak tailing), is effective for separating the desired product from unreacted starting materials and non-polar byproducts.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information on the proton environment. Expected signals include: a singlet for the N-methyl group, multiplets for the piperidine ring protons, a singlet for the methylene bridge (-CH₂-), and a broad signal for the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: This analysis confirms the carbon skeleton. Distinct signals are expected for the N-methyl carbon, the amide carbonyl carbon (typically >165 ppm), the methylene bridge carbon, and the unique carbons of the 4-methylpiperidine ring.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this molecule. It will confirm the molecular weight of the compound. The expected observation in positive ion mode would be the protonated molecular ion [M+H]⁺ at m/z 171.26.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent and diagnostic peaks expected are:

-

A strong, sharp absorption band around 1640-1680 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of the secondary amide.

-

A moderate absorption band around 3250-3400 cm⁻¹ , corresponding to the N-H stretch of the amide.

-

C-H stretching bands around 2850-3000 cm⁻¹ .

Potential Applications and Research Context

The primary utility of this compound is as a molecular fragment or building block in the synthesis of larger, more complex molecules for drug discovery.[2] Its structure is relevant in several therapeutic areas:

-

CNS-Active Agents: The piperidine ring is a common feature in compounds targeting the central nervous system. For example, the drug Radiprodil, an NMDA receptor modulator, contains a piperidine core.[3] This scaffold can improve brain penetration and metabolic stability.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used in FBDD screening to identify low-affinity binders to a biological target. These initial "hits" can then be elaborated into more potent leads.

-

Combinatorial Chemistry: The secondary amide provides a reactive handle for further chemical modification, making the molecule an ideal starting point for generating libraries of related compounds for high-throughput screening. The synthesis of diverse acetamide derivatives has been explored for generating compounds with antimicrobial and anticancer potential.[4]

Safety and Handling

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon direct contact.[5][7]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][7]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[7][8]

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

References

-

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem. [Link]

-

N-methyl-2-(piperidin-4-yl)acetamide. PubChem. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Material Safety Data Sheet - N-Methylacetamide, 99+%. Cole-Parmer. [Link]

-

N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Pharmaffiliates. [Link]

-

Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. IJNRD. [Link]

-

Radiprodil. Wikipedia. [Link]

-

N-(4-methylpiperidin-4-yl)acetamide hydrochloride (C8H16N2O). PubChemLite. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Uses and Applications of Acetamide. Scribd. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. PubMed. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Radiprodil - Wikipedia [en.wikipedia.org]

- 4. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methyl-2-(piperidin-4-yl)acetamide | C8H16N2O | CID 20569899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: N-methyl-2-(4-methylpiperidin-1-yl)acetamide (CAS 1071400-91-3)

A Strategic Framework for the Synthesis, Characterization, and Biological Evaluation of a Novel Piperidine Derivative

Abstract: This guide provides a comprehensive technical framework for the investigation of N-methyl-2-(4-methylpiperidin-1-yl)acetamide (CAS 1071400-91-3), a sparsely documented piperidine derivative. While public data on this specific compound is limited, its structural motifs—a 4-methylpiperidine ring linked to an N-methylacetamide group—are prevalent in medicinal chemistry. Piperidine derivatives are integral to numerous pharmaceuticals, exhibiting a wide array of biological activities.[1] This document, therefore, serves as a strategic manual for researchers and drug development professionals. It outlines robust, field-proven methodologies for the de novo synthesis, purification, analytical characterization, and preliminary biological screening of this compound, enabling its systematic evaluation as a potential chemical probe or therapeutic lead.

Chemical Identity and Predicted Physicochemical Properties

This compound is a tertiary amine and a substituted acetamide. While exhaustive experimental data is not publicly available, its basic properties can be identified from vendor information and computational models.[2]

Table 1: Chemical Identity and Predicted Properties

| Property | Value | Source |

| CAS Number | 1071400-91-3 | [2] |

| Molecular Formula | C₉H₁₈N₂O | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| SMILES | CC1CCN(CC(NC)=O)CC1 | [2] |

| Calculated LogP | 0.4643 | [2] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Proposed Synthesis and Purification Strategy

Two primary retrosynthetic pathways are viable for this target molecule. This guide will focus on the N-alkylation of 4-methylpiperidine with 2-chloro-N-methylacetamide due to the commercial availability and straightforward reactivity of the starting materials.

Retrosynthetic Analysis and Workflow

The key bond disconnection is the C-N bond between the piperidine nitrogen and the acetyl alpha-carbon. This leads to 4-methylpiperidine and a suitable 2-carbon electrophile, such as 2-chloro-N-methylacetamide.

Sources

An In-depth Technical Guide to N-methyl-2-(4-methylpiperidin-1-yl)acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methyl-2-(4-methylpiperidin-1-yl)acetamide is a tertiary amine and a substituted amide containing a 4-methylpiperidine moiety. While specific literature on this exact molecule is sparse, its structural components are prevalent in a wide range of biologically active compounds. This guide provides a comprehensive theoretical and practical framework for its synthesis, purification, characterization, and potential biological significance, drawing upon established chemical principles and data from analogous structures. This document is intended to serve as a foundational resource for researchers interested in exploring this and similar chemical entities.

Molecular Overview and Physicochemical Properties

This compound is a small molecule with the chemical formula C9H18N2O. Its structure features a central acetamide group, N-substituted with a methyl group, and the acetyl carbon is further bonded to the nitrogen of a 4-methylpiperidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18N2O | ChemScene[1] |

| Molecular Weight | 170.25 g/mol | ChemScene[1] |

| CAS Number | 1071400-91-3 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene[1] |

| Predicted LogP | 0.4643 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C-N bond between the piperidine ring and the acetamide moiety. This leads to two commercially available or readily synthesizable precursors: 4-methylpiperidine and a suitable N-methyl-2-haloacetamide, such as N-methyl-2-chloroacetamide.

Retrosynthesis Diagram:

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The forward synthesis involves the N-alkylation of 4-methylpiperidine with N-methyl-2-chloroacetamide. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride from the haloacetamide. A non-nucleophilic base is typically used to quench the HCl byproduct.

Reaction Scheme:

4-methylpiperidine + N-methyl-2-chloroacetamide --(Base, Solvent)--> this compound + Base·HCl

Step-by-Step Experimental Protocol:

-

Reagent Preparation: To a solution of 4-methylpiperidine (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K2CO3, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

-

Reaction Initiation: While stirring the mixture at room temperature, add a solution of N-methyl-2-chloroacetamide (1.05 eq.) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product. The reaction is typically stirred at room temperature for 12-24 hours or gently heated (e.g., to 50-60 °C) to accelerate the reaction if necessary.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and water-soluble impurities.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Synthesis Workflow Diagram:

Caption: Proposed workflow for the synthesis and purification.

Proposed Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and spectrometric techniques should be employed.

Table 2: Predicted Spectroscopic and Spectrometric Data

| Technique | Predicted Observations |

| ¹H NMR | - Signals for the 4-methylpiperidine ring protons. - A singlet for the methyl group on the piperidine ring. - A singlet for the methylene protons of the acetamide group. - A singlet for the N-methyl protons of the acetamide group. |

| ¹³C NMR | - Resonances corresponding to the carbons of the 4-methylpiperidine ring. - A resonance for the methyl carbon on the piperidine ring. - A resonance for the methylene carbon of the acetamide group. - A resonance for the N-methyl carbon of the acetamide group. - A downfield resonance for the carbonyl carbon of the amide. |

| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 171.15. |

| FTIR | - C=O stretch (amide I band) around 1650 cm⁻¹. - N-H bend (amide II band) is absent for this tertiary amide. - C-N stretching vibrations. - C-H stretching and bending vibrations from the alkyl groups. |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of the final product.

Potential Biological Activity and Applications: A Theoretical Perspective

The piperidine scaffold is a key structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities.[2] Similarly, N-substituted acetamides are also prevalent in medicinal chemistry.[3] Based on the activities of structurally related compounds, we can hypothesize potential areas of biological relevance for this compound.

-

Central Nervous System (CNS) Activity: Many piperidine derivatives are known to interact with CNS targets. The lipophilicity and basic nitrogen of the piperidine ring can facilitate crossing the blood-brain barrier. Potential activities could include modulation of neurotransmitter receptors or ion channels.

-

Antimicrobial and Antifungal Activity: The combination of a heterocyclic amine and an amide moiety has been explored for antimicrobial and antifungal properties.[3][4] The title compound could be screened for activity against a panel of bacterial and fungal strains.

-

Enzyme Inhibition: The acetamide group can participate in hydrogen bonding interactions within enzyme active sites. Depending on the overall shape and electronic properties of the molecule, it could be a candidate for screening against various enzyme families, such as proteases or kinases.

It is imperative to note that these are speculative applications based on chemical intuition and the known activities of related structural classes. Rigorous biological screening would be necessary to validate any of these hypotheses.

Safety and Handling

Precursor Safety:

-

4-Methylpiperidine: This compound is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

N-methyl-2-chloroacetamide: This compound is toxic if swallowed and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7] Handling should be conducted with the same level of precaution as for 4-methylpiperidine.

Product Safety:

The GHS hazard statements for the final product, this compound, as provided by a supplier, include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, the synthesized product should be handled with care, using appropriate PPE.

General Laboratory Practices:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

References

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved January 18, 2026, from [Link]

-

Quora. (2023). How can you convert an alkyl azide to a primary amide?. Retrieved January 18, 2026, from [Link]

-

YouTube. (2021). Retrosynthesis 1 - Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylpiperidine. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved January 18, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2009). Synthesis of methyl halides from biomass using engineered microbes. Retrieved January 18, 2026, from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 18, 2026, from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved January 18, 2026, from [Link]

-

South Eastern European Journal of Public Health. (2025). N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 18, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). MSDS of N-methyl-2-chloroacetamide. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved January 18, 2026, from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved January 18, 2026, from [Link]

Sources

- 1. Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

A Proposed Investigatory Framework for Researchers, Scientists, and Drug Development Professionals

Preamble: Elucidating the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutics, from potent analgesics to targeted central nervous system (CNS) agents.[1][2][3] The compound N-methyl-2-(4-methylpiperidin-1-yl)acetamide emerges from this rich chemical lineage, presenting a unique combination of a 4-methylpiperidine ring and an N-methylacetamide side chain. While direct pharmacological data on this specific molecule remains nascent in publicly accessible literature, its structural components suggest several plausible and compelling mechanisms of action.

This technical guide, authored from the perspective of a Senior Application Scientist, is designed to provide drug development professionals and researchers with a comprehensive, hypothesis-driven framework for investigating the pharmacological profile of this compound. We will dissect its molecular architecture, propose primary and secondary pharmacological targets based on established structure-activity relationships of analogous compounds, and provide detailed, actionable experimental protocols to systematically test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to rigorously characterize this promising compound.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | [4] |

| Molecular Weight | 170.25 g/mol | [4] |

| CAS Number | 1071400-91-3 | [4] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | [4] |

| Predicted LogP | 0.4643 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

The compound's profile suggests good potential for oral bioavailability and CNS penetration, making it an attractive candidate for neurological and systemic drug development.

Hypothesized Mechanisms of Action: A Multi-Target Perspective

Based on an extensive review of structurally related piperidine and acetamide derivatives, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Opioid Receptors

The piperidine ring is an essential pharmacophore in morphine and numerous synthetic opioids, responsible for their potent analgesic effects.[1][2] Research into novel 4-amino methyl piperidine derivatives has demonstrated their potential as analgesics acting on the µ-opioid receptor.[1][2] The reduction of analgesic effects by naloxone in these studies strongly suggests an opioid-mediated mechanism.[2]

Proposed Mechanism: this compound may act as an agonist or a modulator at one or more opioid receptor subtypes (µ, δ, κ), leading to downstream signaling cascades that result in analgesia.

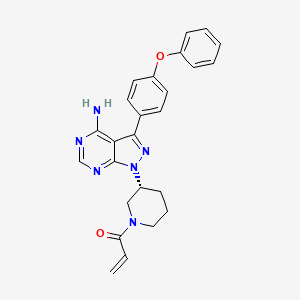

Diagram: Proposed Opioid Receptor Agonist Signaling Pathway

Caption: Hypothesized signaling cascade following µ-opioid receptor activation.

Hypothesis 2: Blockade of T-Type Calcium Channels

Structurally analogous N-piperidinylacetamide derivatives have been patented as potent T-type calcium channel blockers, with IC₅₀ values in the sub-micromolar range.[5] These channels are critical in regulating neuronal excitability and are validated targets for therapies against epilepsy and neuropathic pain.[5] The piperidine moiety is suggested to interact with the channel's pore, while the acetamide group contributes to binding stability.[5]

Proposed Mechanism: The compound may function as an antagonist of low-voltage-activated T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3), reducing calcium influx and dampening neuronal hyperexcitability.

Hypothesis 3: Inhibition of Monoamine Oxidase B (MAO-B)

Acetamide derivatives, such as safinamide, are known inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[6] Inhibition of MAO-B increases dopaminergic tone in the brain, offering symptomatic relief.

Proposed Mechanism: this compound could act as a selective inhibitor of MAO-B, preventing the degradation of dopamine and other monoamine neurotransmitters in the CNS.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed hypotheses, a tiered approach of in vitro and cell-based assays is recommended.

Protocol 1: Opioid Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the compound at µ, δ, and κ opioid receptors.

Methodology:

-

Radioligand Binding Assay:

-

Materials: Membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors; radioligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ); test compound; scintillation fluid and counter.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Incubate cell membranes with a fixed concentration of the appropriate radioligand in the presence of varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

-

-

-

[³⁵S]GTPγS Functional Assay:

-

Materials: Receptor-expressing cell membranes; [³⁵S]GTPγS; GDP; test compound; agonist (e.g., DAMGO).

-

Procedure:

-

Incubate membranes with the test compound, GDP, and [³⁵S]GTPγS.

-

Stimulate with a sub-maximal concentration of a known agonist to measure antagonistic effects, or measure directly for agonistic effects.

-

Terminate the reaction and measure the amount of bound [³⁵S]GTPγS.

-

Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

-

Diagram: Experimental Workflow for Opioid Receptor Profiling

Caption: Tiered assay approach for opioid receptor characterization.

Protocol 2: Electrophysiological Analysis of T-Type Calcium Channel Blockade

Objective: To directly measure the inhibitory effect of the compound on T-type calcium channel currents.

Methodology:

-

Whole-Cell Patch-Clamp Electrophysiology:

-

Materials: Cell line stably expressing a human T-type calcium channel subtype (e.g., Caᵥ3.2 in HEK293 cells); patch-clamp rig (amplifier, micromanipulator, perfusion system); appropriate intracellular and extracellular recording solutions.

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure channels are available for activation.

-

Elicit T-type currents using a voltage step protocol (e.g., depolarization to -30 mV).

-

Obtain a stable baseline recording of the current.

-

Perfuse the cell with increasing concentrations of this compound and record the resulting current inhibition.

-

Construct a dose-response curve and calculate the IC₅₀ value.

-

-

Protocol 3: MAO-B Enzyme Inhibition Assay

Objective: To quantify the inhibitory potency of the compound against human MAO-B.

Methodology:

-

Fluorometric MAO-B Inhibition Assay:

-

Materials: Recombinant human MAO-B enzyme; MAO-B substrate (e.g., kynuramine or benzylamine); horseradish peroxidase (HRP); Amplex Red reagent; known MAO-B inhibitor (e.g., selegiline) as a positive control.

-

Procedure:

-

Pre-incubate the MAO-B enzyme with various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the MAO-B substrate. The reaction produces H₂O₂.

-

In the presence of HRP, H₂O₂ reacts with Amplex Red to produce the highly fluorescent product, resorufin.

-

Measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value.

-

-

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for investigating its activity at opioid receptors, T-type calcium channels, and MAO-B. The experimental framework detailed in this guide offers a clear and robust pathway to elucidate its primary mechanism of action and to uncover its therapeutic potential. Positive results from these initial in vitro screens would warrant progression to more complex cellular models, in vivo animal studies for efficacy and safety, and comprehensive ADME/Tox profiling. This systematic approach will be crucial in determining whether this compound can be developed into a next-generation therapeutic for pain, neurological disorders, or other complex diseases.

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

-

Taylor & Francis Online. (2023, July 25). Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

-

MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

-

IJNRD. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

-

(n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. Retrieved from [Link]

- Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. 59(1s), s333-s340.

-

PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride () for sale [vulcanchem.com]

- 6. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Preamble: Navigating the Frontiers of Uncharacterized Chemical Space

In the landscape of drug discovery and chemical biology, a vast number of synthesized compounds remain with uncharacterized biological activities. N-methyl-2-(4-methylpiperidin-1-yl)acetamide represents one such entity. While direct, comprehensive studies on its biological effects are not extensively documented in publicly accessible literature, its structural motifs—specifically the N-methylacetamide and 4-methylpiperidine moieties—are present in a variety of biologically active molecules. This guide, therefore, adopts a predictive and investigative approach. By examining the established biological activities of structurally analogous compounds, we can construct a scientifically-grounded hypothesis regarding the potential therapeutic applications of this compound and outline a rigorous experimental framework for its characterization.

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to serve as a foundational resource for initiating research into this compound, providing not just a review of related science, but a practical guide to its empirical investigation.

Molecular Profile and Synthetic Strategy

Chemical Structure and Properties

This compound is a small molecule characterized by a tertiary amine within a piperidine ring, linked via an N-acetamide group. Its fundamental properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | ChemScene[1] |

| Molecular Weight | 170.25 g/mol | ChemScene[1] |

| CAS Number | 1071400-91-3 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene[1] |

| Predicted LogP | 0.4643 | ChemScene[1] |

The molecule's modest molecular weight and TPSA suggest the potential for good membrane permeability and oral bioavailability, making it an attractive starting point for drug development.

General Synthetic Approach

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. A plausible synthetic route is outlined below, based on common organic chemistry principles.

Figure 1: A plausible synthetic route for this compound.

Biological Activity of Structurally Related Compounds: A Predictive Analysis

The biological activity of a novel compound can often be inferred from its structural relatives. In the case of this compound, we can draw parallels to two major classes of compounds: piperazine-containing acetamides and various piperidine derivatives.

Potential Anticonvulsant Properties

A significant body of research exists on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential anticonvulsant agents.[2] These compounds have shown efficacy in the Maximal Electroshock (MES) seizure model, a primary screening test for drugs effective against generalized tonic-clonic seizures.[2] The core acetamide linker is a common feature in many anticonvulsant drugs, and the piperidine ring in our target molecule could functionally mimic the piperazine ring in these analogs.

The proposed mechanism for some anticonvulsants involves the modulation of voltage-gated sodium channels, which are crucial for regulating neuronal excitability.

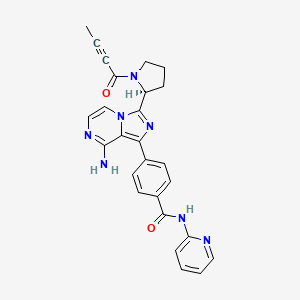

Potential as an Intermediate for Kinase Inhibitors

While our target molecule contains a piperidine ring, a closely related analog, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, serves as a key intermediate in the synthesis of deuterated derivatives of Nintedanib.[3] Nintedanib is a potent triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are pivotal in the processes of angiogenesis and tumor growth.

This structural relationship suggests that this compound could be a valuable scaffold for developing novel kinase inhibitors. The 4-methylpiperidine group can influence solubility and metabolic stability, key parameters in drug design.

Figure 2: Simplified signaling pathway of angiokinase inhibition relevant to cancer therapy.

Other Potential Central Nervous System (CNS) Activities

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the CNS. For instance, derivatives of 4-pyridin-2-ylpiperidine have been developed as potent and selective glycine transporter 1 (GlyT1) inhibitors.[4] GlyT1 inhibitors are being investigated for the treatment of schizophrenia and other cognitive disorders. Given the structural similarity, it is plausible that this compound could exhibit activity at various CNS targets.

A Proposed Experimental Workflow for Biological Characterization

To empirically determine the biological activity of this compound, a systematic, multi-tiered screening approach is recommended. The following workflow provides a comprehensive plan for its initial characterization.

Figure 3: A tiered experimental workflow for the biological characterization of this compound.

Tier 1: In Vitro Screening Protocols

Objective: To perform a broad initial screen to identify potential biological targets.

a) Kinase Inhibition Profiling:

-

Protocol: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of 50-100 kinases, including VEGFR, FGFR, and PDGFR.

-

Concentration: Initial screen at 1 µM and 10 µM.

-

Data Analysis: Identify kinases with >50% inhibition for follow-up dose-response studies to determine IC₅₀ values.

b) CNS Receptor Binding Assays:

-

Protocol: Employ a receptor binding panel (e.g., NIMH Psychoactive Drug Screening Program) to assess affinity for a wide range of CNS targets.

-

Data Analysis: Focus on targets with significant displacement of a radiolabeled ligand.

Tier 2: Cell-Based Assays

Objective: To evaluate the functional activity of the compound in a cellular context.

a) Cancer Cell Proliferation Assay (MTT Assay):

-

Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549 lung carcinoma) in 96-well plates at a density of 5,000 cells/well.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

b) Anticonvulsant Activity in a Neuronal Model:

-

Model: Use primary cortical neurons or a suitable neuronal cell line.

-

Assay: Measure the effect of the compound on neuronal firing using multi-electrode arrays (MEAs) or assess its ability to protect against chemically-induced seizures (e.g., with pentylenetetrazol).

Tier 3: In Vivo Studies

Objective: To assess the efficacy and safety of the compound in animal models.

a) Rodent Model of Epilepsy (MES Test):

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer this compound via intraperitoneal (IP) injection at various doses.

-

MES Induction: At the time of peak effect (determined by pharmacokinetic studies), induce a seizure by delivering an electrical stimulus (e.g., 50 mA for 0.2 s) via corneal electrodes.

-

Observation: Record the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the ED₅₀ (effective dose for 50% of the animals).

Future Directions and Conclusion

The exploration of this compound presents an exciting opportunity to uncover novel biological activities. The structural analogies to known anticonvulsants and kinase inhibitor precursors provide a strong rationale for the proposed investigational pathways. The results from the tiered experimental workflow will be crucial in determining the therapeutic potential of this compound.

Positive results in any of the proposed assays would warrant further investigation, including lead optimization to improve potency and selectivity, detailed pharmacokinetic and toxicology studies, and ultimately, progression towards clinical development. This guide provides the foundational framework for embarking on this scientific journey, transforming an uncharacterized molecule into a potential therapeutic agent.

References

- ChemicalBook. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis.

- ChemicalBook. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9.

- ChemScene. This compound | 1071400-91-3.

- PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- PubMed. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]

- 4. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Pharmacological Effects of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological effects of the novel chemical entity, N-methyl-2-(4-methylpiperidin-1-yl)acetamide. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach to postulate a pharmacological profile. By dissecting the compound into its core structural motifs—the N-methylacetamide moiety and the 4-methylpiperidine ring—we infer potential biological targets and design a rigorous, multi-stage experimental workflow for their validation. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational hypothesis and a practical framework for the systematic investigation of this compound's therapeutic potential, with a particular focus on its prospective role as a modulator of central nervous system (CNS) activity.

Introduction and Molecular Profile

This compound is a synthetic compound for which, to date, no pharmacological data has been published in peer-reviewed literature. Its chemical identity is established by its CAS number, 1071400-91-3, and molecular formula, C₉H₁₈N₂O. The molecule's structure suggests potential for biological activity, warranting a thorough, hypothesis-driven investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1071400-91-3 | Chemical Supplier Data |

| Molecular Formula | C₉H₁₈N₂O | Chemical Supplier Data |

| Molecular Weight | 170.25 g/mol | Chemical Supplier Data |

| Canonical SMILES | CC1CCN(CC(=O)NC)CC1 | Chemical Supplier Data |

The logical starting point for elucidating the pharmacological profile of a novel compound is an analysis of its constituent chemical moieties. The structure of this compound can be deconstructed into two key components: a 4-methylpiperidine ring and an N-methylacetamide group. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system.[1][2] The 4-methyl substitution can influence receptor binding and pharmacokinetic properties.[3] The N-methylacetamide portion, while often used as a solvent, can also be found in biologically active molecules.[4]

Postulated Pharmacological Profile: A Hypothesis-Driven Approach

Based on the structural analysis, we hypothesize that this compound is a CNS-active agent, potentially exhibiting nootropic (cognition-enhancing) or other neuromodulatory effects. This hypothesis is predicated on the following lines of reasoning:

-

The Piperidine Moiety: Piperidine is a core fragment in a vast array of pharmaceuticals, including analgesics, antipsychotics, and cognitive enhancers.[1][5] Its presence suggests that the molecule is likely to interact with CNS targets.

-

Structural Similarity to Nootropic Agents: There is a notable structural resemblance to certain classes of nootropic compounds that feature a piperidine or piperazine ring coupled with an amide functionality.[6][7] These compounds are often investigated for their potential to improve memory, learning, and other cognitive functions.

-

Potential Cholinergic System Modulation: The piperidine ring is a known cholinomimetic scaffold, and some piperidine derivatives have been shown to interact with cholinergic receptors in the brain.[8] Given the critical role of the cholinergic system in cognitive processes, this represents a plausible mechanism of action.

Therefore, the primary hypothesis is that This compound acts as a positive modulator of cognitive function, potentially through interaction with cholinergic or other neurotransmitter systems.

A Phased Experimental Protocol for Pharmacological Characterization

To systematically investigate the hypothesized pharmacological effects, a multi-phase experimental plan is proposed. This plan is designed to first identify biological targets and then to characterize the functional consequences of target engagement, both in vitro and in vivo.

Phase 1: In Vitro Target Screening and Validation

The initial phase focuses on identifying the molecular targets of this compound using a broad panel of in vitro assays.

Experimental Workflow: Phase 1

Caption: Phase 1 In Vitro Experimental Workflow.

Step-by-Step Methodology:

-

Compound Acquisition and Quality Control: Synthesize or procure this compound with a purity of >98%, confirmed by LC-MS and ¹H-NMR.

-

Broad Ligand Binding Screen: Submit the compound for screening against a comprehensive panel of CNS receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen44™ or similar). This initial screen should be performed at a single high concentration (e.g., 10 µM).

-

Hit Identification and Prioritization: Analyze the binding data to identify any targets where the compound exhibits significant inhibition of radioligand binding (typically >50%). Prioritize targets with the highest affinity for follow-up studies.

-

Dose-Response Analysis: For prioritized targets, perform saturation binding assays with increasing concentrations of the compound to determine the inhibition constant (Ki).

-

Functional Characterization: For validated targets, conduct functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For example, if a G-protein coupled receptor (GPCR) is identified, a cAMP or calcium flux assay would be appropriate.

-

Metabolic Stability: Perform a preliminary assessment of the compound's metabolic stability using liver microsomes to anticipate its pharmacokinetic behavior in vivo.

Phase 2: In Vivo Behavioral Pharmacology and Pharmacokinetics

Following the identification of promising in vitro activity, the second phase will assess the compound's effects on behavior in animal models, with a focus on cognitive function.

Experimental Workflow: Phase 2

Caption: Phase 2 In Vivo Experimental Workflow.

Step-by-Step Methodology:

-

Pharmacokinetic Analysis: Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., intraperitoneal, oral) and collect blood and brain tissue samples at multiple time points to determine its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

-

Acute Toxicity: Determine the maximum tolerated dose (MTD) to establish a safe dose range for subsequent behavioral experiments.

-

Cognitive Enhancement Models:

-

Novel Object Recognition (NOR) Test: Assess the compound's ability to improve short-term recognition memory.

-

Morris Water Maze (MWM): Evaluate spatial learning and memory.

-

Passive Avoidance Test: Measure fear-conditioned memory.

-

-

Locomotor Activity: Use an open-field test to assess whether the compound has any stimulant or sedative effects that could confound the results of cognitive tests.

-

Mechanistic In Vivo Studies: If a specific receptor target was identified in Phase 1, co-administer the compound with a known antagonist for that receptor to determine if the pro-cognitive effects are mediated through that target.

Proposed Signaling Pathway and Mechanism of Action

Assuming the hypothesis of cholinergic modulation is confirmed, a potential signaling pathway is illustrated below. This is a speculative model to be tested experimentally.

Caption: Hypothesized Cholinergic Signaling Pathway.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 2: Example Data Summary for In Vitro Studies

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |

| Receptor X | [Insert Value] | [Insert Value] | [e.g., Agonist] |

| Receptor Y | [Insert Value] | [Insert Value] | [e.g., Antagonist] |

| ... | ... | ... | ... |

Table 3: Example Data Summary for In Vivo Cognitive Studies

| Behavioral Test | Vehicle Control | Compound (Dose 1) | Compound (Dose 2) | p-value |

| NOR (Discrimination Index) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| MWM (Escape Latency, s) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Passive Avoidance (Latency, s) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This compound is a novel chemical entity with a structural profile suggestive of central nervous system activity. The hypothesis that this compound may act as a cognitive enhancer, potentially through modulation of the cholinergic system, provides a strong foundation for a systematic pharmacological investigation. The experimental plan detailed in this guide offers a robust and logical progression from broad target screening to specific behavioral and mechanistic studies. The successful execution of these studies will elucidate the pharmacological profile of this compound and determine its potential as a lead for the development of new therapeutics for cognitive disorders.

References

-

Frolov, K., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

U.S. National Library of Medicine. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Afrin, H. N., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

-

Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Insight Medical Publishing. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

-

ResearchGate. (n.d.). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. [Link]

-

ResearchGate. (n.d.). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. [Link]

-

Grokipedia. (2026). N-Methylacetamide. [Link]

-

U.S. National Library of Medicine. (2015). Substituted Piperazines as Nootropic Agents: 2- Or 3-phenyl Derivatives Structurally Related to the Cognition-Enhancer DM235. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem. [Link]

-

Wikipedia. (n.d.). N-Methylacetamide. [Link]

-

U.S. National Library of Medicine. (2012). Piperine, the potential functional food for mood and cognitive disorders. PubMed. [Link]

-

U.S. National Library of Medicine. (1987). A microiontophoretic study of the actions of the putative sleep factor, piperidine, in the rat brainstem. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A microiontophoretic study of the actions of the putative sleep factor, piperidine, in the rat brainstem [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Deconstructing N-methyl-2-(4-methylpiperidin-1-yl)acetamide for Targeted Discovery

This compound (CAS 1071400-91-3) is a synthetic organic compound characterized by a 4-methylpiperidine ring linked to an N-methylacetamide group.[1] The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of pharmaceuticals and natural alkaloids.[2] This structural motif is a key component in drugs targeting a wide array of biological systems, including those for cancer, infectious diseases, Alzheimer's disease, and neuropathic pain.[3]

Notably, the piperidine ring is an essential pharmacophore in morphine and its derivatives, conferring analgesic properties primarily through interaction with opioid receptors.[4] Research into various synthetic piperidine derivatives has consistently explored their potential as analgesics, often targeting the µ-opioid receptor, a key player in pain management.[4] Given the structural features of this compound, a logical and scientifically-grounded starting point for its characterization is to hypothesize its activity as a modulator of opioid receptors.

This guide provides a comprehensive, technically-detailed framework for a tiered in vitro screening cascade designed to rigorously evaluate this hypothesis. We will move beyond a simple listing of protocols to explain the causal reasoning behind each experimental choice, ensuring a self-validating and robust investigative process.

Part 1: The Strategic Screening Cascade: A Tiered Approach to Target Validation

A successful in vitro screening strategy does not rely on a single assay but rather on a multi-layered cascade that progressively refines our understanding of a compound's biological activity.[5] This tiered approach allows for rapid, high-throughput initial assessments, followed by more complex, lower-throughput assays to confirm hits and elucidate the mechanism of action.[6] Our proposed cascade for this compound is designed to first identify interaction with opioid receptors and then to characterize the nature of this interaction.

Caption: Tiered screening cascade for this compound.

Part 2: Tier 1 - Primary Screening: Does the Compound Bind?

The initial step is to ascertain whether this compound physically interacts with opioid receptors. A radioligand binding assay is the gold standard for this purpose due to its sensitivity and direct measurement of binding affinity.

Protocol 1: Opioid Receptor Radioligand Binding Assay

Scientific Rationale: This competitive binding assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand with known high affinity. We will screen against the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ) to gain an initial understanding of selectivity.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand Selection:

-

For µ-opioid receptors: [³H]DAMGO

-

For δ-opioid receptors: [³H]Naltrindole

-

For κ-opioid receptors: [³H]U-69593

-

-

Assay Procedure (96-well format):

-

To each well, add:

-

50 µL of assay buffer.

-

25 µL of the appropriate radioligand at a concentration near its Kd.

-

25 µL of this compound at various concentrations (e.g., 10 nM to 100 µM) or vehicle (for total binding).

-

For non-specific binding, add a high concentration of a non-labeled universal opioid antagonist like Naloxone (10 µM).

-

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Parameter | Description |

| IC50 | Concentration of test compound that displaces 50% of the radioligand. |

| Ki | Inhibitory constant, a measure of the compound's binding affinity. |

| Non-specific Binding | Binding of the radioligand to components other than the receptor. |

| Total Binding | Binding of the radioligand in the absence of a competing ligand. |

Part 3: Tier 2 - Secondary Screening: Is the Binding Functional?

A compound that binds to a receptor is not necessarily functionally active; it could be an agonist, antagonist, or inverse agonist. The next tier of assays aims to determine if the binding of this compound to opioid receptors elicits a cellular response.

Protocol 2: [³⁵S]GTPγS Binding Assay

Scientific Rationale: Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein, which is the first step in signal transduction.[4] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein activation and thus, agonism.

Caption: Workflow of the [³⁵S]GTPγS binding assay.

Methodology:

-

Reagents: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing MgCl₂, GDP, and [³⁵S]GTPγS.

-

Assay Procedure:

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.

-

Incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for an additional 60 minutes at 30°C.

-

-

Termination and Detection: Terminate the assay by rapid filtration through glass fiber filters. Measure the filter-bound radioactivity by liquid scintillation counting.

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound (in counts per minute or similar units) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

| Parameter | Description |

| EC50 | Molar concentration of an agonist that produces 50% of the maximal possible effect. |

| Emax | The maximum response achievable by an agonist. |

Protocol 3: cAMP Accumulation Assay

Scientific Rationale: The µ, δ, and κ opioid receptors couple to the inhibitory G-protein, Gαi/o. Activation of this G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Measuring this downstream signaling event provides a robust, cell-based functional readout of receptor activation.

Methodology:

-

Cell Culture: Use a cell line stably expressing the opioid receptor of interest (e.g., CHO-hMOR).

-

Assay Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin to generate a high basal level of cAMP.

-

Concurrently, treat the cells with various concentrations of this compound.

-

Incubate for 30 minutes at 37°C.

-

-

Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the compound.

-

Determine the IC50 value from the resulting dose-response curve.

Part 4: Tier 3 - Mechanistic & Selectivity Studies

If the compound is confirmed as a functional agonist, further studies are required to understand its selectivity and potential for biased signaling.

Protocol 4: β-Arrestin Recruitment Assay

Scientific Rationale: GPCRs can signal through G-protein-dependent pathways (like cAMP modulation) and G-protein-independent pathways, often mediated by β-arrestins. Some ligands preferentially activate one pathway over the other, a phenomenon known as "biased agonism".[4] As biased agonists may offer therapeutic advantages (e.g., potent analgesia with reduced side effects), it is crucial to assess this property.

Methodology:

-

Utilize a commercially available assay system, such as the Tango GPCR assay or PathHunter assay.[4]

-

These assays typically use a cell line co-expressing the opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme or transcription factor.

-

Agonist-induced recruitment of β-arrestin to the receptor brings the components of the reporter system into proximity, generating a measurable signal (e.g., luminescence or fluorescence).

-

Perform a dose-response curve with this compound and determine the EC50 for β-arrestin recruitment.

Data Analysis:

-

Compare the potency (EC50) and efficacy (Emax) of the compound in the G-protein activation assay (e.g., GTPγS) and the β-arrestin recruitment assay.

-

A significant difference in these parameters suggests biased agonism.

Conclusion: Synthesizing Data for Informed Decisions

This in-depth technical guide outlines a logical and robust in vitro screening cascade to investigate the hypothesis that this compound acts as a modulator of opioid receptors. By systematically progressing from primary binding assays to functional and mechanistic studies, researchers can build a comprehensive pharmacological profile of the compound. The data generated—binding affinities (Ki), functional potencies (EC50/IC50), maximal efficacy (Emax), and potential for biased agonism—will provide the critical insights necessary to make informed decisions about the future development of this molecule. This structured, causality-driven approach exemplifies the principles of modern drug discovery, ensuring scientific integrity and maximizing the potential for success.

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

- Kuno, F., et al. (1996). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 39(1), 301-308.

-

ResearchGate. (n.d.). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(16), 8787.

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6539.

-

ResearchGate. (n.d.). The biological activity of the compounds. Retrieved from [Link]

- MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(1), 241.

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

- PubMed. (2014). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Bioorganic & Medicinal Chemistry, 22(15), 4106-4115.

-

PubChemLite. (n.d.). N-(4-methylpiperidin-4-yl)acetamide hydrochloride (C8H16N2O). Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-anilinopiperidin-1-yl)-N-[2-[2-(4-carbamimidoylphenyl)ethyl]-1-methylbenzimidazol-5-yl]-N-(naphthalen-1-ylmethyl)acetamide. Retrieved from [Link]

-

KCAS Bio. (2026). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(16), 8787.

-

Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-methyl-2-(4-methylpiperidin-1-yl)acetamide for Chemical Screening Libraries

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount to identifying next-generation therapeutics. Chemical screening libraries are the bedrock of this endeavor, providing a diverse arsenal of molecules for interrogation against a multitude of biological targets. This guide focuses on a specific, yet under-documented entity: N-methyl-2-(4-methylpiperidin-1-yl)acetamide . While not a widely characterized compound, its structural motifs—a 4-methylpiperidine ring coupled to an N-methylacetamide group—suggest a rich potential for biological activity.